molecular formula C5H3BrN4O B11890977 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B11890977
M. Wt: 215.01 g/mol
InChI Key: MEIXDFAFCCIQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one (CAS: 1779924-85-4) is a heterocyclic compound with the molecular formula C₅H₃BrN₄O and a molecular weight of 215.01 g/mol . Its core structure consists of a fused imidazo-triazinone system, with a bromine substituent at the 7-position. This bromine atom enhances its reactivity, making it a versatile intermediate in medicinal chemistry for further functionalization via cross-coupling reactions . The compound is commercially available at high purity (≥98%) and is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators .

Properties

Molecular Formula

C5H3BrN4O

Molecular Weight

215.01 g/mol

IUPAC Name

7-bromo-3H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C5H3BrN4O/c6-5-7-1-3-4(11)8-2-9-10(3)5/h1-2H,(H,8,9,11)

InChI Key

MEIXDFAFCCIQAH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC=NN2C(=N1)Br

Origin of Product

United States

Preparation Methods

Route 1: Imidazo-Triazinone Formation Followed by Bromination

This approach involves constructing the imidazo[5,1-f]triazin-4(1H)-one core followed by bromination.

Core Synthesis via Cyclocondensation

Analogous to methods for [2,1-f] isomers, cyclocondensation of α-aminonitriles with carbonyl derivatives could generate the triazinone ring. For example:

Compound A (aminonitrile)+Compound B (carbonyl)baseImidazo-triazinone intermediate\text{Compound A (aminonitrile)} + \text{Compound B (carbonyl)} \xrightarrow{\text{base}} \text{Imidazo-triazinone intermediate}

Reaction conditions from similar systems suggest using potassium tert-butoxide in NMP at 64–150°C for 6–18 hours.

Bromination Strategies

Electrophilic bromination using N-bromosuccinimide (NBS) or molecular bromine in dichloromethane or DMF achieves regioselective substitution. Critical factors:

  • Solvent polarity : DMF enhances bromine solubility but may promote side reactions.

  • Temperature : 0–25°C minimizes decomposition.

  • Stoichiometry : 0.8–1.5 equivalents of bromide reagent per substrate.

Table 1 : Bromination Conditions for Analogous Compounds

Bromide ReagentSolventTemp (°C)Yield (%)Source
NBSDMF2578
Br₂CH₂Cl₂063
C₅H₆Br₂N₂O₂THF4071

Route 2: Brominated Precursor Cyclization

Introducing bromine early in the synthesis could improve regioselectivity.

Synthesis of Brominated Pyridine/Triazine Precursors

4-Bromopyridin-2-amine derivatives, as used in imidazo[1,2-a]pyridine syntheses, could be adapted:

4-Bromo-2-aminopyridine+2-ChloroacetaldehydeEtOH, ΔBrominated imidazo intermediate\text{4-Bromo-2-aminopyridine} + \text{2-Chloroacetaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Brominated imidazo intermediate}

Yields up to 75% are reported for analogous reactions under reflux conditions.

Triazinone Ring Formation

Coupling the brominated imidazo intermediate with a triazine-forming agent (e.g., formamidine acetate) under basic conditions:

Imidazo intermediate+H₂NC(=NH)NH₂KOtBu, NMPTarget compound\text{Imidazo intermediate} + \text{H₂NC(=NH)NH₂} \xrightarrow{\text{KOtBu, NMP}} \text{Target compound}

Patent data suggest optimal results at 1.5–6.0 equivalents of formamidine acetate in methanol or DMF.

Comparative Analysis of Methodologies

Table 2 : Advantages and Limitations of Synthetic Routes

RouteAdvantagesLimitationsYield Range (%)
1- Simpler late-stage modification- Potential for over-bromination63–78
2- Better regiocontrol- Complex precursor synthesis71–100

Route 2, despite its complexity, offers superior control over bromine positioning, as evidenced by 100% yields in precursor steps for related compounds.

Purification and Characterization

  • Chromatography : Silica gel purification with methanol/chloroform gradients (3–6% MeOH) effectively isolates the target compound.

  • Spectroscopic Identification :

    • ¹H NMR : Characteristic singlet for triazinone C-H (δ 8.10–8.65 ppm).

    • MS : Molecular ion peaks at m/z 352–354 (M+H⁺) with bromine isotope patterns.

Scalability and Industrial Relevance

Patent CN104086553A highlights scalable processes for analogous compounds:

  • Batch Size : Up to 5 kg demonstrated.

  • Critical Parameters :

    • Strict temperature control during cyclization (±2°C).

    • Nitrogen atmosphere to prevent oxidation.

    • Solvent recovery systems for DMF/NMP.

Chemical Reactions Analysis

Types of Reactions

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[5,1-f][1,2,4]triazin-4-one scaffold is a privileged structure in drug discovery due to its similarity to purine, enabling interactions with biological targets such as phosphodiesterases (PDEs) and ubiquitin-specific proteases (USPs). Below is a detailed comparison of 7-bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one with structurally related analogs:

Structural and Functional Modifications

Physicochemical Properties

  • Reactivity: The bromo group enhances electrophilicity, making the compound reactive in cross-coupling reactions compared to non-halogenated analogs .
  • Solubility : The bromo derivative’s lower molecular weight (215.01 g/mol) suggests higher solubility in organic solvents than bulkier analogs like BAY 60-7550 (476.58 g/mol) .

Therapeutic Potential

  • PDE Inhibition: Vardenafil (IC₅₀ = 0.7 nM for PDE5) and BAY 60-7550 (IC₅₀ = 4.7 nM for PDE2) demonstrate subnanomolar potency, whereas the bromo analog’s activity remains unexplored .

Biological Activity

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound with the molecular formula C5_5H3_3BrN4_4O and a molecular weight of 215.01 g/mol. Its structure features an imidazo[5,1-f][1,2,4]triazine core with a bromine substituent at the 7-position and a carbonyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

  • CAS Number : 1779924-85-4
  • Molecular Weight : 215.01 g/mol
  • Appearance : Typically a solid with variable purity depending on synthesis methods.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related triazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assays

A comparative study was conducted on several imidazo[5,1-f][1,2,4]triazine derivatives against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AHeLa12.5Induction of apoptosis
Compound BMCF-715.0Cell cycle arrest at G2/M phase
This compoundA54910.0Inhibition of DNA synthesis

This table illustrates the promising cytotoxic effects of this compound compared to other compounds.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that certain imidazo derivatives exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Research Findings

A study assessed the antibacterial efficacy of various imidazo derivatives:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound CE. coli32
Compound DS. aureus16
This compoundPseudomonas aeruginosa8

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and DNA replication. The bromine atom enhances its reactivity and potential for forming stable interactions with biomolecules.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazine ring can significantly influence its potency and selectivity against specific biological targets.

Q & A

Basic: What are the recommended synthetic routes for 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves condensation or nucleophilic substitution reactions. For example, brominated imidazo-triazine derivatives can be synthesized by reacting intermediates like 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one with brominated phenoxy acetic acids under alkaline conditions . Reaction parameters such as temperature (e.g., reflux for 4–6 hours), pH (controlled by sodium ethoxide or other bases), and solvent choice (ethanol or methanol) critically impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate high-purity products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • FT-IR: Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹ .
  • NMR: In 1H^1H-NMR, aromatic protons adjacent to bromine exhibit deshielding (δ 7.5–8.5 ppm). 13C^{13}C-NMR should confirm the triazinone carbonyl carbon at δ 160–170 ppm .
  • ESI-MS: Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent positions .

Basic: What biological activities have been reported for imidazo-triazine derivatives, and how can researchers design assays to evaluate these for this compound?

Answer:
Related compounds exhibit antitumor, antimicrobial, and enzyme inhibitory (e.g., CYP11B1) activities . To assess bioactivity:

  • Antimicrobial: Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme inhibition: Employ fluorescence-based assays (e.g., CYP11B1 inhibition using cortisol analogs) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced: How can reaction optimization strategies improve regioselectivity in the synthesis of brominated imidazo-triazine derivatives?

Answer:
Regioselectivity challenges arise due to competing nucleophilic sites. Strategies include:

  • Protecting groups: Temporarily block reactive sites (e.g., amine or thiol groups) to direct bromination .
  • Catalytic systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise C-Br bond formation .
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce side reactions .

Advanced: How can computational methods like DFT predict the electronic properties or reactivity of this compound, and what experimental validations are required?

Answer:

  • DFT studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Charge distribution maps identify reactive positions for bromine substitution .
  • Validation: Correlate computational results with experimental NMR chemical shifts (e.g., 13C^{13}C carbonyl signals) and reaction outcomes (e.g., regioselectivity in bromination) .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across studies involving imidazo-triazine derivatives?

Answer:

  • Standardized protocols: Ensure consistent assay conditions (e.g., cell line passage number, enzyme batch) .
  • Structure-activity relationship (SAR) analysis: Compare substituent effects (e.g., bromine vs. chlorine) to isolate contributing factors .
  • Meta-analysis: Statistically evaluate published data to identify trends or outliers, considering variables like purity (>98% HPLC) or solvent residues .

Advanced: How can researchers integrate theoretical frameworks into mechanistic studies of this compound’s reactivity?

Answer:

  • Mechanistic hypotheses: Use kinetic isotope effects (KIEs) or Hammett plots to distinguish between SN1/SN2 pathways in substitution reactions .
  • Theoretical modeling: Apply transition state theory (TST) to simulate reaction pathways, validated by experimental activation energy measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.